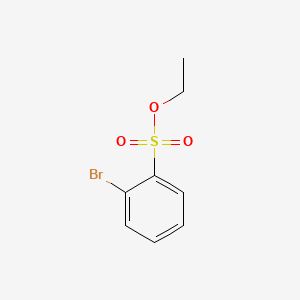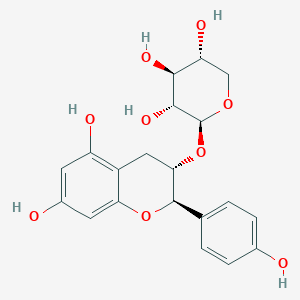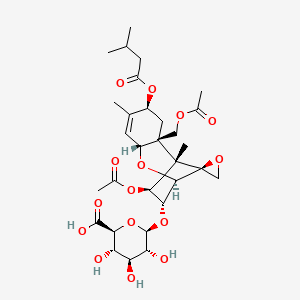![molecular formula C15H11ClF3NO3 B13414053 N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide CAS No. 64378-97-8](/img/structure/B13414053.png)
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide is a chemical compound known for its unique structural features and diverse applications This compound contains a trifluoromethyl group, which is known for its significant electronegativity and ability to influence the chemical and physical properties of molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the temperature does not exceed 70°C . This is followed by the addition of p-toluenesulfonic acid in a polar solvent at a reaction temperature of 40°C up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which are known for their efficiency and scalability. These processes often utilize mixed acids within droplet-based microreactors to achieve high conversion rates and selectivity .
化学反应分析
Types of Reactions
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and hydroxy positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
作用机制
The mechanism of action of N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide involves its interaction with specific molecular targets. For instance, in its role as an insecticide, it inhibits chitin synthesis, disrupting the growth and development of insects . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
Flufenoxuron: N-{4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl}-N′-(2,6-difluorobenzoyl)urea.
Acifluorfen: Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-.
Uniqueness
N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide is unique due to its combination of chloro, trifluoromethyl, and hydroxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various applications, from chemical synthesis to industrial production.
属性
CAS 编号 |
64378-97-8 |
|---|---|
分子式 |
C15H11ClF3NO3 |
分子量 |
345.70 g/mol |
IUPAC 名称 |
N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl]acetamide |
InChI |
InChI=1S/C15H11ClF3NO3/c1-8(21)20-12-4-3-10(7-13(12)22)23-14-5-2-9(6-11(14)16)15(17,18)19/h2-7,22H,1H3,(H,20,21) |
InChI 键 |
UTIDGAOWRWSDMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)

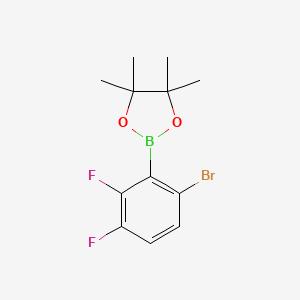
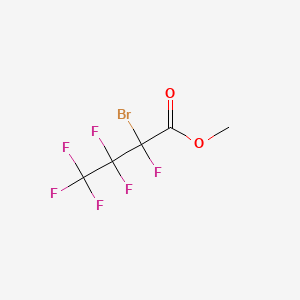
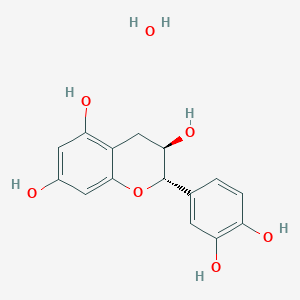
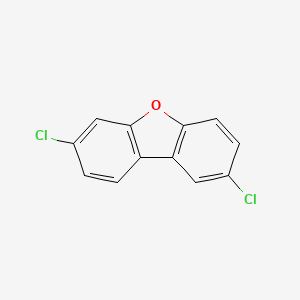
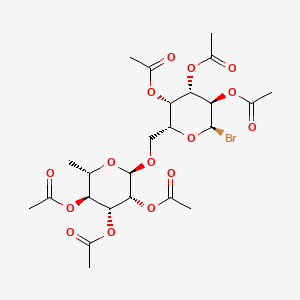
![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
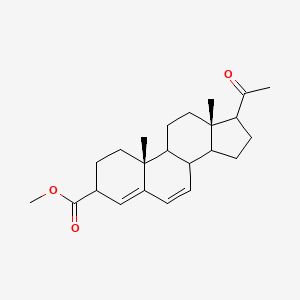
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
